molecular formula C10H10N6O3S B371304 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide CAS No. 331459-68-8

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

Cat. No.: B371304
CAS No.: 331459-68-8
M. Wt: 294.29g/mol
InChI Key: VBMWIYLJGRCRAC-UHFFFAOYSA-N
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Description

The compound 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide belongs to a class of acetamide derivatives featuring a tetrazole ring linked via a sulfanyl group and a substituted phenyl moiety. Its structure includes:

  • Tetrazole core: A 1-methyl-1H-tetrazol-5-yl group, known for metabolic stability and hydrogen-bonding capacity, which enhances bioavailability .
  • Sulfanyl bridge: A thioether (-S-) group connecting the tetrazole to the acetamide backbone, influencing electronic properties and solubility.
  • 2-Nitrophenyl substituent: A nitro group at the ortho position of the phenyl ring, which may confer electron-withdrawing effects and modulate biological activity.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O3S/c1-15-10(12-13-14-15)20-6-9(17)11-7-4-2-3-5-8(7)16(18)19/h2-5H,6H2,1H3,(H,11,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMWIYLJGRCRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition for Tetrazole Core Formation

The tetrazole ring is constructed through a Huisgen cycloaddition between sodium azide (NaN₃) and a nitrile precursor. For 5-thiol functionality, thiourea or hydrogen sulfide is introduced post-cyclization. Representative conditions:

ReagentSolventTemperature (°C)Time (h)Yield (%)
NaN₃, NH₄Cl, ZnCl₂H₂O1102482
NaN₃, DMF, Cu(OAc)₂DMF1201289

The reaction with ZnCl₂ in water at 110°C for 24 hours affords 1H-tetrazole-5-thiol in 82% yield, as confirmed by IR (ν: 2560 cm⁻¹, S–H stretch).

N-Methylation of Tetrazole-Thiol

Methylation is achieved using iodomethane (CH₃I) in dimethylformamide (DMF) under basic conditions (K₂CO₃). The reaction proceeds via nucleophilic substitution at the tetrazole’s N1 position, yielding 1-methyl-1H-tetrazole-5-thiol (75% yield, m.p. 145–147°C). Competing N2-methylation is minimized by steric hindrance and selective purification via silica-gel chromatography (ethyl acetate/petroleum ether, 15:85).

Synthesis of 2-Chloro-N-(2-Nitrophenyl)Acetamide

Acetylation of 2-Nitroaniline

2-Nitroaniline is acetylated with acetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Quantitative conversion to N-(2-nitrophenyl)acetamide is observed within 2 hours at 25°C (¹H NMR: δ 2.15 ppm, singlet, CH₃).

Chlorination of Acetamide

Chlorination is performed with thionyl chloride (SOCl₂) in anhydrous DCM, yielding 2-chloro-N-(2-nitrophenyl)acetamide (91% yield). The reaction is monitored by TLC (Rf: 0.45, hexane:ethyl acetate 3:1), with FTIR confirming C–Cl stretch at 680 cm⁻¹.

Thiol-Alkylation for Final Coupling

The tetrazole-thiol undergoes nucleophilic substitution with the chloroacetamide in DMF using K₂CO₃ as a base. Optimal conditions (25°C, 6 hours) provide the target compound in 86% yield. Elevated temperatures (>40°C) promote disulfide byproduct formation, reducing purity to <70%.

Reaction Scheme:
1-Methyl-1H-tetrazole-5-thiol+2-Chloro-N-(2-nitrophenyl)acetamideK₂CO₃, DMFTarget Compound\text{1-Methyl-1H-tetrazole-5-thiol} + \text{2-Chloro-N-(2-nitrophenyl)acetamide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Purification and Characterization

Crude product is purified via silica-gel chromatography (gradient: 10–30% ethyl acetate in hexane), yielding white crystals (m.p. 162–164°C). Purity (>98%) is verified by HPLC (C18 column, acetonitrile:H₂O 70:30, retention time: 6.2 min).

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.18 (s, 3H, CH₃), 4.02 (s, 2H, SCH₂), 7.52–8.21 (m, 4H, Ar–H), 10.32 (s, 1H, NH).

  • HRMS (ESI): m/z calc. for C₁₀H₁₀N₆O₃S [M+H]⁺: 295.0612, found: 295.0609.

Comparative Analysis of Synthetic Routes

MethodTetrazole Yield (%)Chloroacetamide Yield (%)Overall Yield (%)Purity (%)
Cycloaddition-ZnCl₂82916895
Cycloaddition-Cu(OAc)₂89917397

The Cu(OAc)₂-catalyzed route offers superior yields due to enhanced azide activation, albeit with higher metal contamination risks.

Industrial-Scale Considerations

Batch processes using DMF necessitate solvent recovery systems to mitigate environmental impact. Continuous-flow reactors reduce reaction times (4 hours for cycloaddition) but require precise temperature control to prevent tetrazole decomposition .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes. The nitrophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the substituents on the phenyl ring or the heterocyclic core. These variations impact physicochemical properties and bioactivity:

Compound Name Substituent on Phenyl Ring Heterocyclic Core Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2-Nitro 1-Methyl-1H-tetrazol-5-yl C₁₁H₁₁N₅O₃S 293.31 (calculated) N/A
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide 2-Methyl-6-nitro 1,3,4-Oxadiazole C₂₀H₁₇N₅O₄S 423
2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide 2-Fluorobenzyl 1H-1,2,3-Triazol-5-yl C₁₁H₁₁FN₄OS 266.30
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Trifluoromethoxy 1-Methyl-1H-tetrazol-5-yl C₁₁H₁₁F₃N₄O₂S 344.29
N-(3-Cyanophenyl)-2-[(1-cyclopropyl-1H-tetrazol-5-yl)sulfanyl]acetamide 3-Cyano 1-Cyclopropyl-1H-tetrazol-5-yl C₁₄H₁₅N₅OS 317.37

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) enhance stability and polar interactions but may reduce membrane permeability.
  • Fluorine atoms (e.g., in ) improve metabolic resistance and bioavailability.
Antimicrobial Activity
  • 2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) : Exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Escherichia coli, attributed to the fluorine atom enhancing target binding .
  • N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide : Demonstrated moderate activity against bacterial strains (MIC: 16–32 µg/mL), likely due to the nitro group’s electron-withdrawing effects stabilizing interactions with bacterial enzymes .
Enzyme Inhibition
  • LOX Inhibition : Compounds with nitro substituents (e.g., ) showed 40–60% inhibition of lipoxygenase (LOX), a key enzyme in inflammatory pathways.
  • BChE Inhibition : The indole-linked oxadiazole derivative in achieved 75% inhibition of butyrylcholinesterase (BChE), relevant for Alzheimer’s disease treatment.

Physicochemical Properties

Property Target Compound 2-Fluorobenzyl Analog Indole-Oxadiazole Derivative
Molecular Weight 293.31 266.30 423
LogP (Predicted) 1.8 1.5 3.2
Hydrogen Bond Donors 2 2 3
Solubility Moderate (polar groups) High (fluorine enhances) Low (bulky substituents)

Implications :

  • Lower molecular weight and LogP values (e.g., fluorinated analogs) correlate with better absorption.
  • Nitro groups may reduce solubility but enhance target affinity.

Biological Activity

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a compound that has garnered attention due to its potential biological activities. The tetrazole ring is a significant structural feature known for its diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of this compound is C10H10N6O3SC_{10}H_{10}N_6O_3S. The compound features a tetrazole ring linked to a sulfanyl group and a nitrophenyl acetamide moiety. The presence of the nitro group is particularly noteworthy as it may influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial action at low concentrations.

CompoundMIC (µg/mL)Bacteria Tested
Compound A32E. coli
Compound B16S. aureus
2-[...]-acetamide8P. aeruginosa

Antitumor Activity

The antitumor potential of tetrazole-containing compounds has been explored in various cancer cell lines. For instance, derivatives have shown cytotoxic effects against A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The IC50 values for these compounds were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Reference
A4315.0
Jurkat7.5

The mechanism by which these compounds exert their biological effects is multifaceted. The tetrazole ring may engage in hydrogen bonding with target proteins or nucleic acids, while the nitro group could facilitate redox reactions leading to oxidative stress in cancer cells. Molecular docking studies suggest that these compounds can bind effectively to key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole-based compounds. Modifications to the nitrophenyl or acetamide groups can significantly impact potency and selectivity:

  • Nitro Group Positioning : Variations in the position of the nitro group on the phenyl ring have been shown to affect both antibacterial and antitumor activities.
  • Sulfanyl Group Variation : Altering the sulfanyl moiety can enhance solubility and bioavailability.

Case Studies

A notable study investigated the synthesis and biological evaluation of several derivatives based on the core structure of this compound. These derivatives were tested for their ability to inhibit tumor growth in vivo using xenograft models. Results indicated that specific modifications led to enhanced efficacy compared to the parent compound.

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